molecular formula C10H12FNO B1345832 3-[(3-Fluorobenzyl)oxy]azetidine CAS No. 1121634-60-3

3-[(3-Fluorobenzyl)oxy]azetidine

Cat. No. B1345832
M. Wt: 181.21 g/mol
InChI Key: TUWBGMULNBNBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-[(3-Fluorobenzyl)oxy]azetidine" is a fluorinated heterocyclic molecule that has garnered interest due to its potential as a building block in medicinal chemistry. The presence of the fluorine atom and the azetidine ring structure can impart unique physical and chemical properties, making it a valuable candidate for drug development.

Synthesis Analysis

The synthesis of related fluorinated azetidine compounds has been explored in several studies. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination followed by reduction, ring closure, and protective group removal . Another approach for synthesizing fluorinated azetidine derivatives includes fluorocyclization of allyl alcohols and amines, which is a novel method for constructing four-membered heterocycles . Additionally, the synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation has been reported, demonstrating the versatility of azetidine derivatives in drug discovery .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by a four-membered ring, which can influence the reactivity and interaction with biological targets. The introduction of a fluorine atom can affect the electron distribution within the molecule, potentially enhancing its stability and bioavailability . The stereochemistry of azetidine derivatives is also crucial, as it can significantly impact the compound's biological activity .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For example, azetidine-3-ols can be alkylated with thiols to yield 3-aryl-3-sulfanyl azetidines . Additionally, azetidine derivatives have been used to create new quinolone antibiotics by introducing them into the quinolone nucleus, highlighting their utility in synthesizing antibacterial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated azetidine derivatives are influenced by the presence of the fluorine atom and the azetidine ring. Fluorine can increase the lipophilicity and metabolic stability of the compounds, which is beneficial for drug development . The azetidine ring can confer rigidity to the molecule, potentially leading to more selective interactions with biological targets . Furthermore, the synthesis and study of 3'-fluoro-3'-deoxythymidine, a related fluorinated compound, have shown promising anti-HIV activity and favorable pharmacokinetic properties, suggesting that similar fluorinated azetidine derivatives may also exhibit desirable biological properties .

Scientific Research Applications

“3-[(3-Fluorobenzyl)oxy]azetidine” is a type of azetidine . Azetidines are four-membered heterocyclic compounds that are known for their reactivity and are found in many natural products . They are considered important in medicinal chemistry .

  • Amino Acid Surrogates

    • Azetidines can act as amino acid surrogates . This means they can be used to mimic the structure and function of amino acids in biological systems, which could have applications in drug design and development .
  • Peptidomimetic and Nucleic Acid Chemistry

    • Azetidines have potential in peptidomimetic and nucleic acid chemistry . This could involve using azetidines to mimic the structure of peptides or nucleic acids, potentially leading to new therapeutic strategies .
  • Catalytic Processes

    • Azetidines can also be used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These are all types of chemical reactions that are used in the synthesis of various compounds .
  • Ring-Opening and Expansion Reactions

    • Azetidines are an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions could be used to create new compounds with unique properties .

Based on the information available, “3-[(3-Fluorobenzyl)oxy]azetidine” is a biochemical compound that is used for research purposes . Here are some additional potential applications:

  • Proteomics Research

    • “3-[(3-Fluorobenzyl)oxy]azetidine” could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, or investigate post-translational modifications .
  • Custom Synthesis and Manufacturing

    • This compound could also be used in custom synthesis and manufacturing . This could involve using the compound as a starting material or intermediate in the synthesis of other compounds .
  • Biochemical Research

    • “3-[(3-Fluorobenzyl)oxy]azetidine” is a biochemical that can be used for proteomics research . It could potentially be used to study protein interactions, identify proteins, or investigate post-translational modifications .
  • Custom Synthesis

    • This compound could be used in custom synthesis . This could involve using the compound as a starting material or intermediate in the synthesis of other compounds .
  • Manufacturing

    • “3-[(3-Fluorobenzyl)oxy]azetidine” could also be used in manufacturing . This could involve using the compound in the production of other chemicals or products .

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBGMULNBNBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorobenzyl)oxy]azetidine

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